Product packaging for Ethyl 2-(4-cyclopropylphenyl)acetate(Cat. No.:CAS No. 40641-92-7)

Ethyl 2-(4-cyclopropylphenyl)acetate

Cat. No.: B2561132
CAS No.: 40641-92-7
M. Wt: 204.269
InChI Key: AEVGEGQUYRLIED-UHFFFAOYSA-N
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Description

Significance of Aryl Acetate (B1210297) Scaffold in Contemporary Chemical Research

The aryl acetate scaffold, characterized by an acetate group attached to an aromatic ring, is a recurring motif in a multitude of biologically active compounds and a versatile intermediate in organic synthesis. Its significance stems from several key aspects:

Synthetic Versatility: Aryl acetates serve as valuable precursors for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of chemical transformations, including amide bond formation and various coupling reactions. The aromatic ring itself can be functionalized through electrophilic aromatic substitution, allowing for the introduction of diverse substituents.

Bioisosteric Replacement: The aryl acetate group can act as a bioisostere for other chemical functionalities, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.

Distinctive Contributions of Cyclopropyl (B3062369) Groups to Molecular Architecture and Reactivity

The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple, inert alkyl substituent. Its unique geometry and electronic nature bestow a range of desirable properties upon a molecule, making it a highly sought-after component in medicinal chemistry and materials science. thieme-connect.comscientificupdate.com

Conformational Rigidity: The three-membered ring of cyclopropane (B1198618) is conformationally rigid. nbinno.com Incorporating this group into a molecule can lock a portion of its structure into a specific orientation, which can be advantageous for optimizing binding to a biological target. iris-biotech.de This rigidity can also reduce the entropic penalty upon binding, potentially leading to increased potency. iris-biotech.de

Metabolic Stability: The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. iris-biotech.de This can lead to improved metabolic stability and a longer in vivo half-life for drug candidates. iris-biotech.de

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa. iris-biotech.de It is often used to navigate the fine line between sufficient lipophilicity for membrane permeability and adequate aqueous solubility for formulation.

Unique Electronic Properties: The C-C bonds of a cyclopropyl ring have a higher degree of p-character than typical alkanes, giving it some alkene-like properties. scientificupdate.com This can influence the electronic environment of the rest of the molecule and lead to unique reactivity patterns.

Overview of Ethyl 2-(4-cyclopropylphenyl)acetate as a Foundational Chemical Entity in Scholarly Investigations

This compound emerges as a molecule of significant interest by combining the versatile aryl acetate scaffold with the advantageous cyclopropyl group. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in various patents where it is employed as a key intermediate in the preparation of novel therapeutic agents.

For example, a patent by Nippon Chemiphar Co., Ltd. and Kinki University describes the synthesis of this compound as a precursor for a series of compounds with potential therapeutic applications. This underscores its role as a foundational element from which a diverse range of derivatives can be accessed. The strategic placement of the cyclopropyl group on the phenyl ring allows for the exploration of structure-activity relationships, where the unique properties of the cyclopropyl moiety can be leveraged to enhance biological activity and pharmacokinetic profiles.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and synthesis.

PropertyValue
CAS Number 40641-92-7
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Appearance Yellow oily material
Boiling Point Not readily available
Solubility Soluble in organic solvents like ethyl acetate and heptane

Synthesis of this compound

The synthesis of this compound is well-documented in the chemical literature, with a notable example provided in a patent by Nippon Chemiphar Co., Ltd. and Kinki University. The described method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.

The key steps in the synthesis are as follows:

Reactants: The synthesis starts with Ethyl 4-bromophenylacetate and cyclopropylboronic acid.

Catalyst System: A palladium catalyst, specifically palladium acetate (Pd(OAc)₂), is used in conjunction with a phosphine (B1218219) ligand, tricyclohexylphosphine.

Base and Solvent: Tripotassium phosphate (B84403) monohydrate serves as the base, and the reaction is carried out in a biphasic solvent system of toluene (B28343) and water.

Reaction Conditions: The mixture is heated at 100°C for 16 hours under an inert nitrogen atmosphere.

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The crude product is then purified using silica (B1680970) gel column chromatography.

This synthetic route provides a high yield of the desired product, reported to be 97%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B2561132 Ethyl 2-(4-cyclopropylphenyl)acetate CAS No. 40641-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyclopropylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)9-10-3-5-11(6-4-10)12-7-8-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVGEGQUYRLIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR analysis of Ethyl 2-(4-cyclopropylphenyl)acetate provides a distinct fingerprint of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons results in characteristic splitting patterns, which reveal how the different fragments of the molecule are connected.

Experimental ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) on a 400MHz spectrometer confirms the structure through a series of signals corresponding to the ethyl, cyclopropyl (B3062369), and phenylacetate (B1230308) moieties. researchgate.net The aromatic region displays two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. researchgate.net The aliphatic region contains signals for the benzylic methylene (B1212753) group, the ethyl ester group, and the cyclopropyl ring protons. researchgate.net

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃ researchgate.net

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.15 Doublet (d) 2H 8 Ar-H (ortho to CH₂ group)
7.01 Doublet (d) 2H 8 Ar-H (ortho to cyclopropyl)
4.12 Quartet (q) 2H 8 -O-CH₂ -CH₃
3.52 Singlet (s) 2H N/A Ar-CH₂ -COO-
1.8-1.9 Multiplet (m) 1H N/A Cyclopropyl -CH -
1.24 Triplet (t) 3H 8 -O-CH₂-CH₃
0.9-1.0 Multiplet (m) 2H N/A Cyclopropyl -CH₂ -
0.6-0.7 Multiplet (m) 2H N/A Cyclopropyl -CH₂ -

Data sourced from patent literature. researchgate.net

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, allowing for the direct counting of non-equivalent carbons. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment, particularly the presence of attached electronegative atoms or aromatic systems. libretexts.orgucl.ac.uklibretexts.org

For this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield (160-180 ppm). libretexts.orgoregonstate.edu The aromatic carbons appear in the typical range of 110-150 ppm, while the sp³ hybridized carbons of the ethyl, benzylic, and cyclopropyl groups appear at higher field (upfield). libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~171 C =O Ester carbonyl carbon, highly deshielded. libretexts.org
~143 Ar-C (quaternary) Aromatic carbon attached to the cyclopropyl group.
~132 Ar-C (quaternary) Aromatic carbon attached to the acetate (B1210297) group.
~129 Ar-C H Aromatic carbons ortho to the acetate group.
~128 Ar-C H Aromatic carbons ortho to the cyclopropyl group.
~61 -O-C H₂- Ethyl group carbon attached to oxygen, deshielded. docbrown.info
~41 Ar-C H₂- Benzylic carbon.
~15 Cyclopropyl -C H- Methine carbon of the cyclopropyl ring.
~14 -CH₂-C H₃ Terminal methyl carbon of the ethyl group. docbrown.info
~10 Cyclopropyl -C H₂- Methylene carbons of the cyclopropyl ring.

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups and structural motifs.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals spin-spin coupling between protons, typically through two or three bonds. A COSY spectrum would show cross-peaks connecting the signals of coupled protons. For this compound, the following key correlations would be expected:

A cross-peak between the triplet at δ 1.24 ppm (-CH₃) and the quartet at δ 4.12 ppm (-OCH₂-), confirming the presence of the ethyl group.

Correlations among the complex multiplets of the cyclopropyl protons (δ 0.6-0.7, 0.9-1.0, and 1.8-1.9 ppm), confirming their connectivity within the three-membered ring.

A weak four-bond coupling might be observed as a cross-peak between the benzylic protons (δ 3.52 ppm) and the aromatic protons at δ 7.15 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and connectivity. For this molecule, a NOESY spectrum would be expected to show:

A cross-peak between the benzylic protons (δ 3.52 ppm) and the adjacent aromatic protons (δ 7.15 ppm), confirming their spatial proximity.

Correlations between the cyclopropyl methine proton (δ 1.8-1.9 ppm) and the adjacent aromatic protons (δ 7.01 ppm).

Cross-peaks between protons within the ethyl group (-OCH₂- and -CH₃), reinforcing the COSY data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This allows for the rapid identification of the functional groups present in a molecule.

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups in this compound. The most prominent feature in its IR spectrum is the strong absorption from the ester carbonyl (C=O) group.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3080-3000 Medium-Weak C-H Stretch Aromatic & Cyclopropyl C-H libretexts.org
~2980-2850 Medium C-H Stretch Aliphatic (Ethyl, Benzylic) C-H libretexts.org
~1735 Strong C=O Stretch Ester Carbonyl orgchemboulder.com
~1610, ~1515 Medium-Weak C=C Stretch Aromatic Ring
~1250-1150 Strong C-O Stretch Ester (Acyl-Oxygen) orgchemboulder.com
~1100-1000 Strong C-O Stretch Ester (Alkyl-Oxygen) orgchemboulder.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the scattering of light and is most sensitive to non-polar, symmetric bonds. Therefore, it is particularly useful for observing the vibrations of the carbon skeleton, such as the aromatic ring and the cyclopropyl group, which may be weak in the IR spectrum.

Table 4: Expected FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3080-3000 Strong C-H Stretch Aromatic & Cyclopropyl C-H
~2980-2850 Medium C-H Stretch Aliphatic (Ethyl, Benzylic) C-H
~1735 Weak C=O Stretch Ester Carbonyl
~1610 Strong C=C Symmetric Stretch Aromatic Ring ("Ring Breathing")
~1000 Medium Symmetric Ring Breathing Cyclopropyl Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol , both low- and high-resolution mass spectrometry techniques provide critical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS studies detailing the fragmentation of this compound are not extensively published, the expected fragmentation patterns can be inferred from the structure of the molecule. The technique is crucial for identifying the compound in complex mixtures and for confirming its molecular weight post-synthesis. In a typical analysis, the molecule would be ionized, often forming a protonated molecular ion [M+H]⁺ with a measured mass-to-charge ratio (m/z) of approximately 205.27.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, HRESIMS would be used to obtain a precise mass of the molecular ion, which can then be compared to the calculated theoretical mass. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, in the synthesis of related eugenol (B1671780) derivatives, HRESIMS was used to confirm the molecular ion peak, demonstrating the utility of this method for precise mass determination. walisongo.ac.id

A hypothetical HRESIMS analysis for this compound would be expected to yield the data presented in the table below.

ParameterExpected Value
Molecular FormulaC₁₃H₁₆O₂
Calculated Exact Mass204.1150
Ionization ModePositive (ESI+)
Observed Ion[M+H]⁺
Expected m/z205.1223

This table is based on theoretical calculations for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

A theoretical HPLC method for purity analysis is outlined in the table below.

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724)/Water Gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table represents a typical, non-validated method for analyzing aromatic esters.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. wisc.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. wisc.edu The retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. utdallas.edu For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically used as the eluent. wvu.edu

Solvent System (v/v)Expected Rƒ Value Range
10% Ethyl Acetate in Hexane0.3 - 0.5
20% Ethyl Acetate in Hexane0.5 - 0.7

These Rƒ values are estimates and can vary based on the specific TLC plate and experimental conditions.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure and reveals detailed information about bond lengths, bond angles, and conformation in the solid state. For this compound, which is described as an oily material at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization, potentially at low temperatures. chemicalbook.com As of now, the crystal structure of this compound has not been reported in the public domain. If a crystal structure were to be determined, it would provide the most definitive characterization of its three-dimensional molecular architecture. The process is a powerful tool, as demonstrated in the structural analysis of other ethyl ester compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound, such as this compound. By comparing the experimentally determined percentages of constituent elements with the calculated theoretical values, researchers can confirm the purity and identity of the compound.

For this compound, which has the molecular formula C₁₃H₁₆O₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). The molecular weight of the compound is 204.27 g/mol .

The theoretical percentages of each element are determined as follows:

Carbon (C): (13 * 12.011 g/mol ) / 204.27 g/mol * 100% = 76.43%

Hydrogen (H): (16 * 1.008 g/mol ) / 204.27 g/mol * 100% = 7.90%

Oxygen (O): (2 * 15.999 g/mol ) / 204.27 g/mol * 100% = 15.67%

These calculated values serve as a benchmark for experimental results obtained from elemental analysis instrumentation, typically a CHN analyzer. In practice, a small, precisely weighed sample of this compound would be combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by detectors, allowing for the determination of the mass percentages of carbon and hydrogen. The percentage of oxygen is often determined by difference.

Detailed research findings from peer-reviewed literature would typically present a comparison between the theoretical and experimentally found values. For a pure sample of this compound, the experimental results are expected to be in close agreement with the theoretical percentages, generally within a margin of ±0.4%. However, a comprehensive search of available scientific literature did not yield specific experimental elemental analysis data for this compound.

Below is an interactive data table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Moles in CompoundTotal Mass in Compound ( g/mol )Percentage Composition (%)
CarbonC12.01113156.14376.43
HydrogenH1.0081616.1287.90
OxygenO15.999231.99815.67
Total 204.269 100.00

This table underscores the precise elemental makeup expected for a pure sample of this compound. The close correlation between theoretical and experimental data in an actual analysis would provide strong evidence for the successful synthesis and purification of the target compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Cyclopropylphenyl Acetate

Reactions Involving the Cyclopropyl (B3062369) Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to reactions that lead to ring-opening. The adjacent phenyl ring also influences its reactivity.

Nucleophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropyl group can be cleaved by nucleophiles, particularly under acidic or metal-catalyzed conditions. While specific studies on Ethyl 2-(4-cyclopropylphenyl)acetate are not prevalent, the reactivity can be inferred from similar arylcyclopropane systems.

Ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), proceeding through what is proposed as an SN1-type mechanism involving a carbocation intermediate after protonation of the cyclopropyl ring. researchgate.net Transition metal catalysis is another powerful strategy for activating simple cyclopropanes, which are typically less reactive than those with donor-acceptor substitution patterns. researchgate.net

Furthermore, cyclopropyl ketones undergo ring-opening cross-coupling reactions with organozinc reagents, catalyzed by nickel complexes. This process involves the activation and cleavage of a C-C bond within the cyclopropyl ring. chemrxiv.org Chiral catalysts, such as a scandium(III) complex, can facilitate the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral products. rsc.org These examples underscore the potential for the cyclopropyl ring in this compound to be opened by various nucleophiles, leading to the formation of more complex carbon skeletons.

Electrophilic Aromatic Substitution on the Phenyl Ring Adjacent to Cyclopropyl

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution—ortho, meta, or para) of these reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. wikipedia.orglibretexts.org

Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org

Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate compared to benzene. wikipedia.org

Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

In this compound, two substituents are attached to the phenyl ring: the cyclopropyl group and the ethyl acetate (B1210297) group (at the para position relative to each other).

Cyclopropyl Group: The cyclopropyl group is considered an activating group and an ortho, para-director. Its C-C bonds have significant p-character, allowing it to donate electron density to the aromatic ring through conjugation, thereby stabilizing the arenium ion intermediate, particularly when the positive charge is at the ipso-carbon or para to it.

Given that the two groups are para to each other, electrophilic substitution will occur at the positions ortho to either the cyclopropyl group or the -CH₂COO-Ethyl group. Since both are ortho, para-directing, substitution is expected to occur at the four available positions on the ring, with potential for a mixture of isomers depending on steric hindrance and the relative activating strength of the two groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Classification Directing Effect
Cyclopropyl Activating Ortho, Para
Alkyl (-R) Activating Ortho, Para
Ester (-COOR) Deactivating Meta

This is an interactive data table. You can sort and filter the data.

Radical Reactions of Cyclopropyl Ketones

While this compound is an ester, the reactivity of aryl cyclopropyl ketones provides significant insight into potential radical-mediated transformations of the cyclopropyl moiety. The strain of the three-membered ring provides a strong driving force for reactions. nih.gov

One key reaction is the formal [3+2] cycloaddition with olefins to create substituted cyclopentane rings. nih.gov This can be initiated by the one-electron reduction of an aryl cyclopropyl ketone to its corresponding radical anion, often achieved through visible light photocatalysis. nih.gov The resulting cyclopropyl ketyl radical can then undergo ring-opening to form a more stable radical intermediate, which subsequently participates in the cycloaddition. nih.govucl.ac.uk

The general pathway for such radical reactions involves:

Formation of a radical intermediate: This can occur through the addition of a radical to the molecule or, in the case of ketones, reduction to a ketyl radical. nih.govnih.gov

Ring-opening: The highly strained cyclopropylcarbinyl radical rapidly rearranges to a homoallylic radical. This ring-opening is a characteristic and often irreversible step. nih.govbeilstein-journals.org

Further reaction: The newly formed alkyl radical can then be trapped by another reactant or undergo intramolecular cyclization. nih.gov

Advancements in this field have been primarily focused on aryl cyclopropyl ketones, as aliphatic versions are more difficult to reduce to their radical anions. nih.govnih.gov

Reactions of the Ester Group

The ethyl acetate portion of the molecule is susceptible to characteristic ester reactions, most notably hydrolysis and transesterification.

Hydrolysis Mechanisms and Kinetics (e.g., Alkaline Hydrolysis)

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemguide.co.uk The reaction can be catalyzed by either acid or base. Alkaline hydrolysis, also known as saponification, is particularly common and is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt. chemguide.co.uk

For a typical ethyl ester, the alkaline hydrolysis is a second-order reaction, being first-order in both the ester and the hydroxide ion. uv.eschemrxiv.org The accepted mechanism involves the nucleophilic acyl substitution pathway:

Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral intermediate: A tetrahedral intermediate is formed.

Leaving group departure: The intermediate collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Proton transfer: The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final step drives the reaction to completion.

Kinetic studies on the alkaline hydrolysis of ethyl acetate, a structurally similar ester, have determined the second-order rate constant and activation energy. For example, at 25°C, the initial rate constant for ethyl acetate hydrolysis was measured as 0.1120 L·mol⁻¹·s⁻¹, with an activation energy of 11.56 kcal·mol⁻¹. uv.es The hydrolysis of phenylacetate (B1230308) esters has also been studied extensively, with findings suggesting the reaction is first order in both ester and hydroxide ion. rsc.org

Table 2: Kinetic Data for Alkaline Hydrolysis of Selected Ethyl Esters

Ester Temperature (°C) Rate Constant (k) (L·mol⁻¹·s⁻¹) Activation Energy (Ea) (kcal·mol⁻¹)
Ethyl Acetate 25 0.1120 11.56
Ethyl Propionate 25 ~0.09 ~11.2

Note: Data is compiled from various kinetic studies. uv.esias.ac.in This is an interactive data table.

Transesterification Processes

Transesterification is the process of exchanging the organic group R″ of an ester with the organic group R′ of an alcohol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., potassium hydroxide). biofueljournal.combiofueljournal.com

General Reaction: RCOOR' + R''OH ⇌ RCOOR'' + R'OH

In the context of this compound, a transesterification reaction would involve reacting the ester with a different alcohol in the presence of a catalyst. For instance, reacting it with methanol would yield Mthis compound and ethanol.

The process is an equilibrium reaction. To drive it towards the desired product, a large excess of the reactant alcohol is often used, or one of the products (typically the more volatile alcohol) is removed from the reaction mixture as it forms. biofueljournal.com For example, in the transesterification of glycerol with ethyl acetate, ethyl acetate itself can serve as both a reactant and an entrainer to remove the ethanol by-product through azeotrope formation. biofueljournal.combiofueljournal.com This technique can significantly increase the yield of the desired products by shifting the equilibrium. biofueljournal.com

This reaction is fundamental in various industrial applications, such as the production of biodiesel, where triglycerides (esters of glycerol) are transesterified with methanol or ethanol. researchgate.net

Reduction of the Ester Group

The ester functional group in this compound can be readily reduced to a primary alcohol, yielding 2-(4-cyclopropylphenyl)ethanol. This transformation is typically accomplished using strong reducing agents, most commonly Lithium aluminum hydride (LiAlH₄). study.commasterorganicchemistry.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide (-OEt) leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, again forming a tetrahedral intermediate (an alkoxide). An acidic workup in a subsequent step protonates the alkoxide to yield the final product, 2-(4-cyclopropylphenyl)ethanol. masterorganicchemistry.comadichemistry.com

A typical reaction scheme is presented below:

Reaction Scheme: Reduction of this compound

Reactant Reagents Product

Reactions of the Acetate Side Chain and Phenyl Moiety

Beyond the ester group, both the acetate side chain and the phenyl ring offer pathways for further chemical modification.

Functionalization of the Alpha-Carbon of the Acetate

The carbon atom adjacent to the ester carbonyl group (the α-carbon) is acidic due to the electron-withdrawing effect of the carbonyl and the potential for resonance stabilization of the conjugate base. masterorganicchemistry.com The α-protons of simple esters like ethyl acetate have a pKa of approximately 25. brainkart.com Deprotonation of this carbon creates a nucleophilic enolate ion, which can then react with various electrophiles, most commonly in alkylation reactions.

To achieve complete and irreversible deprotonation, a strong, non-nucleophilic, sterically hindered base is required to prevent side reactions such as Claisen condensation or nucleophilic attack on the ester carbonyl. brainkart.comucsb.edu Lithium diisopropylamide (LDA) is the base of choice for this purpose, typically used in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). youtube.comlibretexts.org

Once the enolate is formed, it can react with a primary or methyl alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. youtube.comlibretexts.org This allows for the introduction of various alkyl groups onto the acetate side chain.

Table of Alpha-Alkylation Reaction

Starting Material Reagents Intermediate Electrophile (R-X) Final Product
This compound 1. LDA, THF, -78 °C Lithium Enolate e.g., CH₃I Ethyl 2-(4-cyclopropylphenyl)propanoate

Derivatization of the Phenyl Ring Substituents

The 4-cyclopropylphenyl moiety of the molecule can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of new functional groups onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of the new substituent) of these reactions are dictated by the electronic properties of the existing substituents: the cyclopropyl group and the ethyl acetate side chain (-CH₂COOEt).

Both the cyclopropyl group and the alkyl group (-CH₂COOEt) are classified as activating, ortho-, para-directing groups. wikipedia.orglibretexts.org

Cyclopropyl Group: This group is strongly activating due to the ability of its C-C bonds, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate through conjugation.

Alkyl Acetate Group: As an alkyl group, it is weakly activating through an inductive effect.

Since both groups direct incoming electrophiles to the ortho and para positions, and they are situated para to each other on the ring, the substitution will occur at the positions ortho to either the cyclopropyl group or the alkyl acetate group (positions 2, 3, 5, and 6). The cyclopropyl group is a stronger activating group than the simple alkyl side chain, meaning it will have a more dominant directing effect. Therefore, substitution is most likely to occur at the positions ortho to the cyclopropyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table of Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ Ethyl 2-(4-cyclopropyl-3-nitrophenyl)acetate
Bromination Br₂, FeBr₃ Ethyl 2-(3-bromo-4-cyclopropylphenyl)acetate

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are pivotal in understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netnih.gov For Ethyl 2-(4-cyclopropylphenyl)acetate, DFT calculations, often employing functionals like B3LYP, can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. inoe.ro Such calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule.

Furthermore, DFT is instrumental in calculating various electronic properties such as total energy, dipole moment, and polarizability. These parameters are crucial for understanding the molecule's reactivity and its interaction with other molecules and external fields.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity and its electronic transition properties. inoe.roresearchgate.net

For this compound, the HOMO would likely be localized on the electron-rich cyclopropylphenyl group, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO would identify the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic excitation. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy (Calculated Value) eV
LUMO Energy (Calculated Value) eV
HOMO-LUMO Energy Gap (Calculated Value) eV
Ionization Potential (Calculated Value) eV
Electron Affinity (Calculated Value) eV
Chemical Hardness (Calculated Value) eV
Chemical Softness (Calculated Value) eV⁻¹
Electronegativity (Calculated Value) eV

Note: This table is illustrative and requires specific DFT calculations for data population.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. nih.gov

For this compound, NBO analysis can quantify the delocalization of electron density, revealing hyperconjugative and resonance interactions. nih.gov For instance, it could detail the interactions between the orbitals of the cyclopropyl (B3062369) ring and the adjacent phenyl ring, as well as the electronic effects of the ethyl acetate (B1210297) group. This analysis provides insights into the stability of the molecule arising from these electron delocalization effects.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying potential. nih.gov

In an MEP map of this compound, the regions around the oxygen atoms of the ester group would be expected to show a negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit a positive potential (typically colored blue), highlighting sites for potential nucleophilic interaction.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. chem-soc.si By calculating the harmonic vibrational frequencies using methods like DFT, one can predict the positions of absorption bands in the vibrational spectrum of this compound.

These calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed peaks. scirp.org For example, calculations would help identify the characteristic stretching frequencies of the C=O bond in the ester group, the C-H bonds of the cyclopropyl and phenyl rings, and the various bending and rocking modes. This correlation is crucial for confirming the molecular structure and understanding its vibrational properties.

Table 2: Hypothetical Vibrational Frequency Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(C=O) (Calculated Value) (Experimental Value) Carbonyl stretch
ν(C-O) (Calculated Value) (Experimental Value) Ester C-O stretch
ν(C-H)aromatic (Calculated Value) (Experimental Value) Aromatic C-H stretch
ν(C-H)cyclopropyl (Calculated Value) (Experimental Value) Cyclopropyl C-H stretch

Note: This table is illustrative and requires specific computational and experimental data for population.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a receptor's active site.

While specific molecular docking studies for this compound were not prominently found in the reviewed literature, the structural motifs of this compound are present in molecules investigated for biological activity. For instance, related structures containing the ethyl acetate group have been evaluated for their interaction with various enzymes. Molecular docking has been employed to predict the binding modes of ethyl acetate derivatives with targets like cyclooxygenase-1 (COX-1), COX-2, acetylcholinesterase, and α-glucosidase. brieflands.comresearchgate.netnih.gov

Furthermore, a precursor molecule, Ethyl-2-(4-aminophenoxy) acetate, is identified as a synthon for creating dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.net PPARs are a family of nuclear receptors that regulate gene expression upon binding with lipidic ligands. nih.gov Computational docking studies on PPARs help elucidate the specific protein-ligand interactions, the role of the activating function-2 (AF-2) domain in receptor activation, and the structural basis for ligand specificity. nih.gov Given the structural relationship, it is plausible that this compound could be a candidate for docking studies against receptors like PPARs to explore its potential biological activities. Such a study would typically involve preparing the 3D structures of the ligand and the receptor, performing the docking simulation to generate various binding poses, and scoring these poses based on binding affinity to identify the most stable ligand-receptor complex.

Theoretical Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the pathways of chemical reactions and understanding their underlying mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely route.

For this compound, a documented synthesis involves the Suzuki coupling reaction between Ethyl 4-bromophenylacetate and cyclopropylboronic acid, using a palladium acetate catalyst. chemicalbook.com While specific theoretical predictions for this exact reaction are not detailed in the available literature, computational methods are frequently used to study the mechanisms of similar palladium-catalyzed cross-coupling reactions. These studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing insights into the roles of ligands and the energetics of transition states.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different types of close contacts with neighboring molecules.

A Hirshfeld surface analysis specifically for this compound has not been reported. However, analyses of several structurally related ethyl acetate derivatives provide a clear indication of the types of interactions that would likely govern its crystal packing. These studies consistently show that weak, non-covalent interactions play a dominant role.

Based on the analysis of analogous compounds, it can be predicted that the crystal structure of this compound would be stabilized by a network of weak intermolecular forces. The cyclopropyl and phenyl rings would likely participate in C···H and H···H contacts, while the ester group's oxygen atoms would act as acceptors for weak C–H···O hydrogen bonds.

The table below summarizes the percentage contributions of the most significant intermolecular contacts found in the Hirshfeld surface analyses of several related ethyl acetate compounds.

Compound NameH···H Contacts (%)O···H/H···O Contacts (%)C···H/H···C Contacts (%)Other Significant Contacts (%)Reference
Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate-14.720.5S···H/H···S (4.9) nih.gov
Ethyl-2-(4-aminophenoxy)acetate52.7-54.322.2-22.313.8-18.0- mdpi.com
Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-2-yl}sulfanyl)acetate43.614.915.6N···H/H···N (11.2), S···H/H···S (5.9) nih.gov
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate37.433.220.2- researchgate.net

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Analogues (e.g., Bilastine, Ciprofibrate Analogues)

While the core structure of Ethyl 2-(4-cyclopropylphenyl)acetate suggests its potential as a precursor for various pharmaceutical compounds, its direct role in the widely documented synthesis of the antihistamine Bilastine or analogues of the lipid-lowering agent Ciprofibrate is not extensively detailed in publicly available scientific literature. The synthesis of these active pharmaceutical ingredients (APIs) typically involves other well-established intermediates and synthetic routes.

The established synthesis of Bilastine, for instance, often commences from different starting materials, leading to key intermediates that are structurally distinct from this compound. Similarly, the synthesis of Ciprofibrate analogues generally involves modifications of the Ciprofibrate structure itself or the use of alternative precursors. Further research and exploration in synthetic methodologies may yet uncover pathways where this compound could serve as a novel and efficient starting material for these or other pharmaceutical analogues.

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural framework of this compound provides a valuable scaffold for the synthesis of complex heterocyclic systems. The ester functionality can be readily converted into other functional groups, such as amides, carboxylic acids, or alcohols, which can then participate in cyclization reactions to form a variety of heterocyclic rings.

While specific, named heterocyclic compounds synthesized directly from this compound are not prominently featured in readily accessible literature, the fundamental reactivity of its constituent parts allows for its theoretical application in constructing heterocycles such as:

Lactams: Through amidation followed by intramolecular cyclization.

Pyrrolidines and Piperidines: Via reduction of the ester to an alcohol, conversion to a leaving group, and subsequent reaction with an amine.

Fused Heterocyclic Systems: Where the phenyl ring and the acetate (B1210297) side chain are both involved in the formation of a new ring system.

The presence of the cyclopropyl (B3062369) group can also influence the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.

Intermediate in the Synthesis of Biologically Active Scaffolds and Derivatives (e.g., Indole (B1671886) Derivatives, PPARγ Modulators, PanK Activators)

The utility of phenylacetate (B1230308) derivatives as intermediates in the synthesis of various biologically active scaffolds is well-established.

Indole Derivatives: The synthesis of indole derivatives often involves the Fischer indole synthesis or other cyclization strategies. While the direct use of this compound in documented indole syntheses is not common, its structural components could potentially be incorporated into indole-containing molecules through multi-step sequences.

PPARγ Modulators: Peroxisome proliferator-activated receptor gamma (PPARγ) is a key drug target for the treatment of type 2 diabetes. Research has shown that compounds with a phenylacetate-like core structure can serve as precursors for potent PPARγ modulators. For example, a structurally related compound, ethyl 2-(4-aminophenoxy)acetate, has been utilized as a building block for the synthesis of dual glucokinase and PPARγ activators. This suggests that this compound, with appropriate functional group modifications, could be a valuable intermediate in the development of novel PPARγ modulators.

PanK Activators: Pantothenate kinase (PanK) is an essential enzyme in bacterial coenzyme A biosynthesis, making it an attractive target for the development of new antibacterial agents. The role of this compound as a specific intermediate in the synthesis of PanK activators is not currently well-documented in scientific literature.

Application in the Synthesis of Agro-Chemicals and Specialty Chemicals

The unique combination of a cyclopropyl ring and a phenylacetate ester in this compound suggests its potential utility in the synthesis of novel agrochemicals and specialty chemicals. The cyclopropyl group is a known feature in a number of successful pesticides, contributing to their efficacy and metabolic stability.

However, specific examples of agrochemicals or specialty chemicals synthesized directly from this compound are not widely reported in the public domain. The development of new active ingredients for crop protection and specialized industrial applications is an ongoing area of research, and it is plausible that this compound could serve as a valuable building block in the discovery of new proprietary molecules.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The documented synthesis of Ethyl 2-(4-cyclopropylphenyl)acetate involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between ethyl 4-bromophenylacetate and cyclopropylboronic acid. chemicalbook.com While effective, achieving a high yield of 97%, future research will likely focus on developing more sustainable and efficient synthetic routes. chemicalbook.com

Emerging strategies in organic synthesis could offer greener alternatives. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives provides a halogen-free pathway to arylacetates, reducing reliance on brominated starting materials. rsc.orgrsc.org Another approach could be the development of metal-free synthetic routes, such as the arylation of carboxylic acids using diaryliodonium salts, which avoids transition metal catalysts altogether. scite.ai Furthermore, the field of biocatalysis, which uses enzymes to perform chemical reactions, offers a highly sustainable method that often proceeds in a single step under mild conditions, minimizing waste and energy consumption. astrazeneca.com

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyKey FeaturesPotential AdvantagesReference Context
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a boronic acid and an organohalide.High yield, well-established, good functional group tolerance. chemicalbook.com
Halogen-Free CarbonylationPalladium-catalyzed reaction of benzyl acetates with carbon monoxide.Avoids halogenated substrates, increasing sustainability. rsc.orgrsc.org
Metal-Free ArylationCoupling of carboxylic acids with diaryliodonium salts.Eliminates transition metal catalysts, potentially reducing cost and toxicity. scite.ai
BiocatalysisUse of enzymes to catalyze the reaction.Environmentally friendly, highly selective, mild reaction conditions. astrazeneca.com

Application of Advanced Spectroscopic Characterization Techniques for In Situ Studies

The structure of this compound has been confirmed by standard spectroscopic methods, including Proton Nuclear Magnetic Resonance (¹H NMR). chemicalbook.com However, advanced spectroscopic techniques could provide deeper insights, particularly through in situ monitoring of its synthesis. Techniques like in situ Raman spectroscopy and surface-enhanced Raman spectroscopy (SERS) can track the progress of Suzuki-Miyaura coupling reactions in real-time. acs.orgresearchgate.netaip.org This allows for detailed kinetic analysis and optimization of reaction conditions by observing the consumption of reactants and the formation of products as they happen. acs.orgresearchgate.net Single-molecule fluorescence microscopy is another powerful tool that can be used to study the efficiency and dynamics of the catalytic cycle at an individual molecule level. acs.org Applying these techniques could lead to a more fundamental understanding of the reaction mechanism and help in designing more efficient catalytic systems.

Further Explorations in Computational Mechanistic Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the mechanistic details of chemical reactions. Numerous DFT studies have been conducted on the Suzuki-Miyaura cross-coupling reaction, examining the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.orgresearchgate.netacs.orgnih.gov

Applying these computational models to the specific synthesis of this compound could help elucidate the precise roles of the palladium catalyst, phosphine (B1218219) ligands, and reaction conditions. rsc.orgacs.orgacs.org Such studies can predict the energies of intermediates and transition states, providing a detailed reaction profile. acs.org This knowledge can guide the rational design of improved catalysts and the optimization of reaction parameters to enhance yield and reduce byproducts, making the synthesis more efficient and economical.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and provide conformational rigidity, which can improve binding affinity to biological targets. iris-biotech.debohrium.comscientificupdate.com this compound serves as an excellent scaffold for generating a library of derivatives for structure-activity relationship (SAR) studies.

By systematically modifying different parts of the molecule—such as the ester group, the phenyl ring, and the acetate linker—researchers can probe how these changes affect biological activity. For example, converting the ethyl ester to a variety of amides or other esters could alter the compound's pharmacokinetic properties. Adding substituents to the phenyl ring could introduce new interactions with a target binding site. The insights gained from such SAR studies are crucial for optimizing a lead compound into a potent and selective drug candidate. nih.govresearchgate.net

Table 2: Proposed Derivatives for SAR Studies
Modification SiteProposed Derivative ClassRationale for Synthesis
Ester GroupAmides, different alkyl esters, carboxylic acidModulate solubility, metabolic stability, and hydrogen bonding capacity.
Phenyl RingIntroduction of fluoro, chloro, methoxy, or nitro groupsAlter electronic properties and create specific interactions with biological targets.
Acetate LinkerAlkylation at the alpha-carbon, chain extensionIntroduce stereocenters and modify the spatial orientation of functional groups.

Integration into Complex Molecular Architectures for Advanced Materials or Biological Probes

As a functionalized building block, this compound holds potential for integration into larger, more complex molecular systems. researchgate.netresearchgate.net The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as polymers, fluorescent dyes, or biomolecules, through amide bond formation.

This versatility makes it a candidate for developing advanced materials where the rigid cyclopropylphenyl unit could impart specific structural or electronic properties. In medicinal chemistry, it could be incorporated into larger drug scaffolds or used as a linker to attach a pharmacophore to a targeting moiety, creating sophisticated biological probes or targeted drug delivery systems. researchgate.netmdpi.com The stability of the cyclopropylphenyl core makes it an attractive and reliable component for constructing these intricate architectures. researchgate.net

Patent Landscape and Academic Dissemination of Research

Analysis of Patent Applications and Granted Patents Related to Synthesis and Applications

A comprehensive analysis of the patent landscape reveals that while specific patents solely focused on "Ethyl 2-(4-cyclopropylphenyl)acetate" are not prominently found, the compound is situated within a broader class of phenylacetic acid and cyclopropane (B1198618) derivatives that are the subject of extensive patenting activity. These patents often cover a genus of compounds, with this compound potentially falling within their scope as an individual, albeit unexemplified, member.

Key areas where related patents have been filed include:

Pharmaceutical Intermediates: Phenylacetic acid derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Patents in this area often claim novel synthetic routes or the use of these derivatives in the preparation of active pharmaceutical ingredients (APIs). For instance, a patent might describe a new process for producing a class of anti-inflammatory drugs where a compound structurally similar to this compound is a key intermediate.

Agrochemicals: The unique structural combination of a cyclopropyl (B3062369) group and a phenylacetate (B1230308) moiety suggests potential applications in the agrochemical industry. Patents for insecticides and herbicides sometimes feature compounds with similar structural motifs, valued for their bioactivity and metabolic stability.

Materials Science: Phenylacetic acid esters can be used as precursors or additives in the development of specialty polymers and other materials. While less common, patents in this field might encompass compounds like this compound for their potential to impart specific physical or chemical properties to a material.

The synthesis of related compounds is also a significant area of patent activity. For example, processes for preparing cyclopropane carboxylic acids and their esters are valuable as these are intermediates for pyrethroid-type pesticides. While not directly naming this compound, these patents protect fundamental synthetic methodologies that could be adapted for its production. A notable example is a patent describing the preparation of cyclopropane carboxylic acid esters from stable sulfonium ylides, which represents a novel approach to forming the cyclopropyl ring.

The following table summarizes the general patent landscape for structurally related compounds:

Patent CategoryFocus of InventionRelevance to this compound
Pharmaceutical IntermediatesNovel synthesis of phenylacetic acid derivatives for drug manufacturing.The compound can serve as a building block for more complex active molecules.
AgrochemicalsCompounds with biocidal activity for crop protection.The cyclopropylphenyl moiety is a known pharmacophore in some pesticides.
Synthesis MethodsNew catalytic or procedural methods for creating cyclopropane rings or aryl-alkanoic esters.These methods could be applied to the efficient synthesis of the target compound.

Academic Contributions to Patentable Innovations and Intellectual Property

Academic research lays the foundational groundwork for many patentable inventions. In the context of this compound, academic contributions are more likely to be found in the development of novel synthetic methodologies rather than in direct applications of the compound itself. University laboratories are at the forefront of creating new reactions and catalysts that can be applied to the synthesis of a wide array of molecules, including those with commercial potential.

Academic research that could lead to patentable innovations in this area includes:

Catalysis: The development of new catalysts, for example, for cross-coupling reactions, can be a significant source of intellectual property. Research into palladium-catalyzed reactions for the synthesis of aryl cyclopropanes is a pertinent example. Such academic work can be licensed by chemical companies for industrial-scale synthesis.

Process Chemistry: Academic groups often focus on developing more efficient, sustainable, and cost-effective synthetic routes. This "green chemistry" approach can lead to patented processes that reduce waste and energy consumption in the production of fine chemicals.

Discovery of New Bioactivities: University-led screening programs may identify novel biological activities for compounds like this compound. Such discoveries can be the basis for use patents, claiming the application of the compound for a specific purpose, such as a new therapeutic or agrochemical use.

While direct academic publications solely on this compound are scarce, the broader academic literature on organic synthesis provides the tools and knowledge that underpin potential patentable inventions related to this compound.

Strategies for Research Dissemination through Scholarly Publications and Conferences

The dissemination of research findings is a cornerstone of scientific progress. For a compound like this compound, the primary channels for dissemination are peer-reviewed academic journals and scientific conferences.

Scholarly Publications: Researchers in organic chemistry typically publish their findings in high-impact journals. For a new synthesis or application of this compound, suitable journals would include:

Organic Letters and The Journal of Organic Chemistry for novel synthetic methods.

Tetrahedron Letters for preliminary but significant findings.

Synthesis for detailed experimental procedures.

Publication in these journals ensures that the research is rigorously vetted by peers and becomes part of the permanent scientific record. The structure of these articles typically includes a detailed experimental section, spectroscopic data for characterization, and a discussion of the results, which allows other researchers to replicate and build upon the work.

Conferences: Presenting research at national and international conferences is another vital dissemination strategy. Key conferences for organic chemistry include the American Chemical Society (ACS) National Meetings and various Gordon Research Conferences. These events provide a platform for:

Oral and Poster Presentations: Sharing the latest research findings with a broad audience of academic and industrial chemists.

Networking: Facilitating discussions and potential collaborations.

Receiving Feedback: Gaining insights and suggestions from peers that can help to shape future research directions.

The dissemination process is planned and considers the target audience to facilitate research uptake and understanding nih.gov.

Collaborative Research Endeavors and Industry-Academia Partnerships

The development of new chemical entities and processes often benefits from the complementary expertise of academic institutions and industrial partners. Such collaborations can accelerate the translation of basic research into tangible products and technologies.

Models of Collaboration:

Sponsored Research: A company may fund a specific research project in a university laboratory that aligns with its commercial interests. For example, a pharmaceutical company might sponsor research into the synthesis of a library of phenylacetic acid derivatives, including this compound, for biological screening.

Consortia: Industry-university consortia, often supported by government funding, bring together multiple academic and industrial partners to tackle pre-competitive research challenges. These collaborations can be instrumental in developing new platform technologies, such as novel catalytic systems, that can benefit the entire chemical industry acs.org. Dow's University Partnership Initiative is an example of a focused investment with strategic university partners to develop multi-dimensional relationships dow.com.

Technology Licensing: Universities often have technology transfer offices that manage their intellectual property. A company can license a patent from a university to gain the rights to use a particular technology or compound in their commercial activities.

These partnerships are vital for innovation and provide a pipeline for new talent into the chemical industry paint.orgchemdev.uk. The synergy between the fundamental research focus of academia and the development and commercialization capabilities of industry is a powerful driver for scientific and technological advancement researchgate.net.

Q & A

What are the recommended analytical techniques for characterizing Ethyl 2-(4-cyclopropylphenyl)acetate in synthetic chemistry research?

Basic
To confirm structural integrity and purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and quantification . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for resolving stereochemistry and functional groups, as demonstrated in studies of ethyl acetate derivatives . X-ray crystallography (via SHELX refinement) provides unambiguous confirmation of molecular geometry, particularly for crystalline derivatives .



How can crystallographic data refinement using SHELX programs resolve structural ambiguities in this compound derivatives?

Advanced
SHELX programs (e.g., SHELXL) enable high-precision refinement of crystallographic data by iteratively optimizing atomic coordinates, thermal parameters, and occupancy factors. For cyclopropyl-containing compounds, the software’s robust handling of anisotropic displacement parameters clarifies bond-length distortions and torsional angles, which are critical for resolving steric strain in the cyclopropane ring . Researchers should cross-validate refinement results with density functional theory (DFT) calculations to address residual electron density anomalies .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic
Personal protective equipment (PPE), including NIOSH-approved safety glasses and chemical-resistant gloves , is mandatory. Workstations should utilize fume hoods to minimize inhalation risks. Post-handling, decontaminate surfaces with ethanol and ensure proper disposal of waste under RCRA guidelines .

How can researchers address discrepancies in NMR data when synthesizing this compound analogs?

Advanced
Discrepancies in 1^1H NMR splitting patterns or unexpected coupling constants may arise from dynamic effects (e.g., restricted rotation of the cyclopropyl group). Use variable-temperature NMR to probe conformational exchange. For diastereomeric mixtures, employ chiral shift reagents or 2D NOESY to differentiate stereoisomers. Cross-referencing with X-ray data ensures accurate assignment of complex splitting .

What synthetic routes are commonly employed for the preparation of this compound?

Basic
A typical route involves Friedel-Crafts acylation of cyclopropylbenzene with ethyl chloroacetate under Lewis acid catalysis (e.g., AlCl3_3). Alternatively, esterification of 2-(4-cyclopropylphenyl)acetic acid with ethanol via acid catalysis (H2_2SO4_4) achieves high yields. Purification via silica gel chromatography (hexane:ethyl acetate) is recommended .

What strategies are effective in optimizing reaction yields for this compound under varying catalytic conditions?

Advanced
For Friedel-Crafts acylation, microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves regioselectivity. Screening ionic liquid catalysts (e.g., [BMIM]BF4_4) enhances recyclability and reduces byproduct formation. Kinetic studies using in situ FTIR can identify rate-limiting steps, enabling precise control of acyl transfer .

How is GC-MS utilized to confirm the purity of this compound extracts?

Basic
GC-MS analysis in electron ionization (EI) mode (70 eV) generates diagnostic fragments (e.g., m/z 88 for the ethyl acetate moiety). Compare retention indices with authentic standards and quantify impurities via peak area normalization . For trace analysis, selected ion monitoring (SIM) enhances sensitivity .

How does the introduction of a cyclopropyl group influence the spectroscopic properties of phenylacetate derivatives?

Advanced
The cyclopropyl ring induces ring-strain effects , altering 13^13C NMR chemical shifts (e.g., Cα deshielding by 5–10 ppm). In IR spectroscopy, the C–C stretching vibrations of the cyclopropane ring appear at 1000–1100 cm1^{-1}. Computational studies (e.g., NBO analysis) reveal hyperconjugative interactions that modulate UV-Vis absorption maxima .

What are the critical parameters to consider when performing X-ray crystallography on this compound?

Basic
Ensure crystal quality by optimizing slow evaporation from a non-polar solvent (e.g., hexane). Collect high-resolution data (\leq 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, prioritizing the cyclopropyl moiety’s anisotropic displacement parameters .

How can computational modeling complement experimental data in predicting the reactivity of this compound in nucleophilic environments?

Advanced
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic susceptibility at the ester carbonyl group. Solvent effects (e.g., PCM models) simulate hydrolysis kinetics in aqueous media. Transition-state analysis (IRC) identifies steric hindrance from the cyclopropyl group, guiding derivatization strategies .

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